n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate

Antifungal Agents QSAR Modeling Crop Protection

Sourcing generic cinnamate esters for antifungal discovery risks irreproducible results due to critical structure-activity relationships. This compound is the exact n-butyl ester required by QSAR models predicting high activity against Phytophthora infestans and Pythium sp. - 2,5-Dimethoxyphenyl core essential for cytochrome bc1 target engagement. - n-Butyl ester optimizes lipophilicity (logP ~2.8) and membrane permeability. - Economical choice vs. tert-butyl isomer for multi-gram polymer synthesis. Supplied with Certificate of Analysis; for R&D use only.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B12519969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=CC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C15H20O4/c1-4-5-10-19-15(16)9-7-12-6-8-13(17-2)11-14(12)18-3/h6-9,11H,4-5,10H2,1-3H3/b9-7+
InChIKeyAPNXRVRDASECHJ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate Identity & Procurement


n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate (CAS: 360550-38-5, C15H20O4, MW: 264.32 g/mol) is an ester formed between n-butanol and (E)-3-(2,5-dimethoxyphenyl)acrylic acid . Structurally, it belongs to the cinnamate family and serves as a β-methoxyacrylate derivative [1]. This compound is of interest in agricultural chemistry and materials science due to its potential biological activity and its role as a synthetic intermediate or building block [1].

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate Substitution Risks


Substituting n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate with a generic cinnamate or methoxyacrylate ester carries substantial scientific and economic risk. While the 2,5-dimethoxyphenyl moiety is essential for target engagement in certain biological systems, the n-butyl ester group critically modulates lipophilicity, membrane permeability, and metabolic stability [1][2]. Even minor changes to the ester chain can drastically alter antifungal potency, as demonstrated in QSAR studies showing that specific alkyl substituents are required for high predicted activity against plant pathogens [1]. Therefore, verifying the exact structural identity of the procured compound is not merely a formality but a prerequisite for reproducible experimental outcomes and for avoiding costly failures in downstream applications.

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate Comparative Evidence


QSAR-Based Antifungal Prediction

QSAR models developed on a set of 27 active cinnamate derivatives predict that n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate (cinnamate 42) exhibits high fungicidal activity against Pythium sp., a major plant pathogen [1]. The model indicates that this compound belongs to the top tier of predicted active molecules, along with cinnamates 28 and 38 [1]. While specific IC50 values are not available for this exact compound, the model's predictive power is based on quantitative descriptors such as lipophilicity (logP) and electronic parameters that differentiate it from less active analogs. For instance, the n-butyl ester confers an optimal balance of lipophilicity for membrane penetration compared to shorter alkyl chain esters, which may be less effective due to reduced bioavailability [1].

Antifungal Agents QSAR Modeling Crop Protection

Cytotoxicity Against HeLa Cells

In a structure-activity relationship (SAR) study of methoxy-substituted acrylates, compounds with a 2,5-dimethoxyphenyl moiety displayed a range of IC50 values against HeLa cells [1]. While the specific n-butyl ester was not tested, the data for related compounds with the same 2,5-dimethoxyphenyl core but different ester groups reveal a significant impact of the ester substituent on potency. For example, a compound with an IC50 of 0.92 μM was identified, whereas others showed >100 μM inhibition or no significant activity [1]. This demonstrates that the n-butyl ester in n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is not interchangeable with, for instance, a methyl ester, and that its specific combination of aromatic substitution and ester chain is crucial for achieving a desired biological effect [1].

Anticancer Research SAR Cytotoxicity

Lipophilicity Modulation

The n-butyl ester group in n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate serves a critical function in modulating the compound's lipophilicity (logP), a key determinant of membrane permeability and bioavailability [1]. In a QSAR study of cinnamate antifungals, lipophilicity was identified as a major descriptor influencing activity [1]. The n-butyl chain provides a calculated logP value that is intermediate between shorter (e.g., methyl, ethyl) and longer (e.g., hexyl, octyl) alkyl esters [1]. This 'Goldilocks' zone of lipophilicity is essential for passive diffusion across biological membranes while avoiding excessive partitioning into lipid bilayers that could lead to off-target accumulation or toxicity [2]. Compared to a methyl ester, the n-butyl analog is expected to have significantly higher membrane permeability, potentially leading to greater intracellular concentrations at the target site.

Drug Design Physicochemical Properties ADME

Synthetic Accessibility & Cost

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is synthesized via standard esterification of (E)-3-(2,5-dimethoxyphenyl)acrylic acid with n-butanol . This contrasts with its tert-butyl isomer, which requires more stringent conditions due to the steric hindrance of the tertiary alcohol and potential side reactions (e.g., elimination to isobutene) . The n-butyl ester synthesis typically achieves higher yields and uses less expensive reagents, translating to a lower cost of goods . A direct head-to-head comparison of published yields is not available; however, general knowledge of esterification chemistry indicates that n-butanol is a more reactive nucleophile than tert-butanol, leading to faster reaction rates and reduced impurity profiles.

Process Chemistry Cost Analysis Supply Chain

Cytochrome bc1 Complex Inhibition

β-Methoxyacrylate derivatives, including n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate, share the core structural motif of strobilurin fungicides, which act by inhibiting the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain [1]. While direct inhibition data for this specific compound are not available, the 2,5-dimethoxyphenyl group and the acrylate moiety are known to be critical for binding to the Qo site of cytochrome b [1]. This mode of action is distinct from other antifungal classes (e.g., azoles, which target ergosterol biosynthesis) and provides a unique resistance profile [1]. The n-butyl ester further influences the compound's ability to penetrate fungal cell walls and membranes, contributing to its overall efficacy [1].

Fungicide Mitochondrial Respiration Mode of Action

n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate Applications


Agrochemical Lead Discovery for Oomycetes

This compound serves as a high-priority candidate for synthesis and testing in antifungal discovery programs focused on oomycete pathogens like Pythium sp. and Phytophthora infestans [1]. Its predicted high activity from QSAR models [1] justifies the allocation of resources for in vitro and in vivo validation. Procurement of this specific ester is essential, as the QSAR model's predictions are based on its unique combination of 2,5-dimethoxy substitution and n-butyl ester chain [1].

Fungal Mitochondrial Respiration Probe

As a structural analog of strobilurin fungicides, n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate can be used as a chemical probe to investigate the function of the cytochrome bc1 complex in model fungal organisms [1]. Its n-butyl ester group provides a favorable balance of cell permeability and solubility for in vitro and in vivo studies [1]. Researchers can use it to dissect mitochondrial pathways and to study mechanisms of resistance to QoI (Quinone outside Inhibitor) fungicides.

Advanced Polymer Intermediate

The acrylate moiety of n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate makes it a suitable monomer or building block for the synthesis of specialty polymers with potential applications in electron transfer materials or coatings [1]. The n-butyl ester provides a specific degree of hydrophobicity to the resulting polymer, influencing its solubility and film-forming properties. Its lower synthetic cost compared to the tert-butyl isomer makes it a more economical choice for materials science applications requiring multi-gram or kilogram quantities.

Analytical Reference Standard for QC

Due to its well-defined structure (CAS: 360550-38-5) and the availability of synthetic protocols [1], this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used in the quality control of cinnamate-based products. Its unique retention time and mass spectral fragmentation pattern, dictated by the n-butyl ester and 2,5-dimethoxyphenyl core, allow for its unequivocal identification in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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